2-Iodo-3-methyl-5-nitropyridine
Overview
Description
2-Iodo-3-methyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H5IN2O2 and a molecular weight of 264.02 g/mol . This compound is characterized by the presence of iodine, methyl, and nitro functional groups attached to a pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methyl-5-nitropyridine typically involves the nitration of 2-iodo-3-methylpyridine. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through an electrophilic aromatic substitution mechanism, where the nitro group is introduced at the 5-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents) and halide salts.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 2-Iodo-3-methyl-5-aminopyridine.
Oxidation: 2-Iodo-3-carboxy-5-nitropyridine.
Scientific Research Applications
2-Iodo-3-methyl-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-3-methyl-5-nitropyridine is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the iodine atom can be substituted by other functional groups, allowing the compound to interact with different molecular targets and pathways . These interactions can lead to the formation of bioactive molecules with potential therapeutic effects.
Comparison with Similar Compounds
- 2-Iodo-5-nitropyridine
- 3-Iodo-4-methyl-5-nitropyridine
- 2-Bromo-3-methyl-5-nitropyridine
Comparison: Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in chemical reactions .
Properties
IUPAC Name |
2-iodo-3-methyl-5-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDKMCCPVBFBHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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